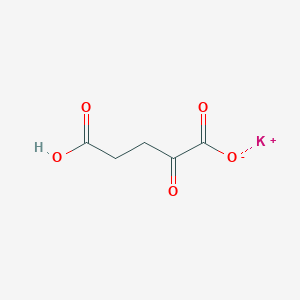

2-ケトグルタル酸水素カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

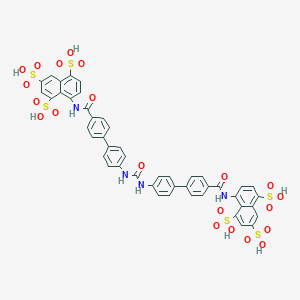

オキソグルタル酸は、2-オキソグルタル酸としても知られており、クエン酸回路(別名クレブス回路)における重要な有機酸です。これは、ケトン官能基を持つ5炭素のジカルボン酸です。 この化合物は、細胞代謝において重要な役割を果たし、炭水化物、脂肪、タンパク質を二酸化炭素と水に変換してエネルギーを生成する中間体として機能します .

2. 製法

合成経路と反応条件: オキソグルタル酸は、様々な方法で合成できます。一般的な方法の1つは、過マンガン酸カリウムを用いたグルタミン酸の酸化です。 別の方法には、イソクエン酸デヒドロゲナーゼによって触媒されるイソクエン酸の酸化脱炭酸が含まれます .

工業的生産方法: 工業的には、オキソグルタル酸は、しばしば微生物発酵によって生産されます。特定の菌株の細菌または酵母を使用して、グルコースまたは他の炭素源を代謝経路を通じてオキソグルタル酸に変換します。 この方法は、効率性と費用対効果が高いため好まれています .

科学的研究の応用

オキソグルタル酸は、科学研究において幅広い用途があります。

化学: 様々な有機化合物の合成における前駆体として使用されます。

生物学: 細胞代謝とエネルギー産生において役割を果たします。

医学: 代謝性疾患の治療における可能性、および運動能力を向上させるための栄養補助食品として調査されています。

作用機序

オキソグルタル酸は、主にクエン酸回路における役割を通じて効果を発揮します。それは中間体として作用し、イソクエン酸からスクシネートへの変換を促進します。さらに、トランスアミナーゼ反応に参加し、アンモニアと結合してグルタミン酸を形成します。 このプロセスは、窒素代謝とアミノ酸の合成に役立ちます .

類似の化合物:

イソクエン酸: クエン酸回路のもう1つの中間体です。

コハク酸: クエン酸回路でオキソグルタル酸から生成される生成物です。

グルタミン酸: オキソグルタル酸のトランスアミナーゼによって生成されます.

独自性: オキソグルタル酸は、クエン酸回路とアミノ酸代謝の両方における二重の役割のために独特です。 様々な生化学反応の前駆体として作用する能力と、エネルギー産生と窒素代謝への関与により、細胞プロセスにおいて汎用性があり不可欠な化合物となります .

生化学分析

Biochemical Properties

Potassium Hydrogen 2-Ketoglutarate interacts with several enzymes, proteins, and other biomolecules. It plays a crucial role in the enzymatic systems and metabolic networks mediating the synthesis of alpha-ketoglutarate (AKG). Enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases directly contribute to the formation of AKG .

Cellular Effects

Potassium Hydrogen 2-Ketoglutarate has significant effects on various types of cells and cellular processes. It influences cell function by participating in energy production, signaling modules, and genetic modification . It also plays a role in anti-oxidative defense .

Molecular Mechanism

At the molecular level, Potassium Hydrogen 2-Ketoglutarate exerts its effects through binding interactions with biomolecules and changes in gene expression. It functions as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, and a regulator of epigenetic processes .

Temporal Effects in Laboratory Settings

The effects of Potassium Hydrogen 2-Ketoglutarate change over time in laboratory settings. It has been shown to provide a protective effect against H2O2 and metal stress in many organisms ranging from bacteria to mammals .

Dosage Effects in Animal Models

The effects of Potassium Hydrogen 2-Ketoglutarate vary with different dosages in animal models. Dietary-supplemented 2% CaAKG (w/w) increases survival in female mice .

Metabolic Pathways

Potassium Hydrogen 2-Ketoglutarate is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, and modulation of signaling systems .

Subcellular Localization

The subcellular localization of Potassium Hydrogen 2-Ketoglutarate is primarily in the mitochondria, where it plays a key role in the TCA cycle . It is a crucial intermediate for cellular energy and protein synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Oxogluric acid can be synthesized through various methods. One common method involves the oxidation of glutamic acid using potassium permanganate. Another method includes the oxidative decarboxylation of isocitrate catalyzed by isocitrate dehydrogenase .

Industrial Production Methods: In industrial settings, oxogluric acid is often produced via microbial fermentation. Specific strains of bacteria or yeast are used to convert glucose or other carbon sources into oxogluric acid through metabolic pathways. This method is preferred due to its efficiency and cost-effectiveness .

化学反応の分析

反応の種類: オキソグルタル酸は、以下を含む様々な化学反応を起こします。

酸化: クエン酸回路でスクシネートに酸化される可能性があります。

還元: ヒドロキシグルタル酸に還元される可能性があります。

トランスアミナーゼ: アミノ酸と反応してグルタミン酸を形成できます.

一般的な試薬と条件:

酸化: オキソグルタル酸デヒドロゲナーゼなどの酵素によって触媒されます。

還元: 通常、水素化ホウ素ナトリウムなどの還元剤を使用します。

トランスアミナーゼ: アミノトランスフェラーゼ酵素とアミノ酸基質が必要です.

主な生成物:

スクシネート: クエン酸回路で生成されます。

ヒドロキシグルタル酸: 還元によって生成されます。

グルタミン酸: トランスアミナーゼによって生成されます.

類似化合物との比較

Isocitric acid: Another intermediate in the tricarboxylic acid cycle.

Succinic acid: A product formed from oxogluric acid in the tricarboxylic acid cycle.

Glutamic acid: Formed through the transamination of oxogluric acid.

Uniqueness: Oxogluric acid is unique due to its dual role in both the tricarboxylic acid cycle and amino acid metabolism. Its ability to act as a precursor for various biochemical reactions and its involvement in energy production and nitrogen metabolism make it a versatile and essential compound in cellular processes .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 4-carboxy-2-oxobutanoate involves the reaction of 4-carboxy-2-oxobutanoic acid with potassium hydroxide.", "Starting Materials": ["4-carboxy-2-oxobutanoic acid", "potassium hydroxide"], "Reaction": ["Step 1: Dissolve 4-carboxy-2-oxobutanoic acid in water.", "Step 2: Slowly add potassium hydroxide to the solution while stirring.", "Step 3: Continue stirring until the solution reaches pH 7.", "Step 4: Filter the solution to obtain Potassium 4-carboxy-2-oxobutanoate as a white solid."] } | |

| The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels. | |

CAS番号 |

997-43-3 |

分子式 |

C5H5KO5 |

分子量 |

184.19 g/mol |

IUPAC名 |

potassium;5-hydroxy-4,5-dioxopentanoate |

InChI |

InChI=1S/C5H6O5.K/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |

InChIキー |

XTCZBVVKDHLWKU-UHFFFAOYSA-M |

SMILES |

C(CC(=O)O)C(=O)C(=O)[O-].[K+] |

正規SMILES |

C(CC(=O)[O-])C(=O)C(=O)O.[K+] |

melting_point |

115.5 °C |

物理的記述 |

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] Solid white to pale yellow crystalline powde |

関連するCAS |

328-50-7 (Parent) |

溶解性 |

541.5 mg/mL soluble in water at > 1000 g/l at 20�C and petrolatum at < 100 g/kg at 20�C |

同義語 |

2-OXOGLUTARIC ACID MONOPOTASSIUM SALT; 2-Oxopentanedioic acid potassium salt; 2-OXOPENTANEDIOIC ACID MONOPOTASSIUM SALT; 2-KETOGLUTARIC ACID MONOPOTASSIUM SALT; 2-KETOGLUTARIC ACID POTASSIUM SALT; alpha-ketoglutaric acid potassium salt; ALPHA-KETOGLUTARIC |

製品の起源 |

United States |

Q1: The research mentions adjusting the addition sequence and optimizing sterilization for a myocardial viscera preservative fluid containing Potassium hydrogen 2-ketoglutarate. Why is maintaining a high and stable concentration of this compound important in this context?

A1: While the exact mechanism isn't elaborated upon in the provided research abstract [], Potassium hydrogen 2-ketoglutarate is a crucial component of HTK (Histidine-Tryptophan-Ketoglutarate) solution. This solution is designed to preserve organs, including the heart, by mimicking intracellular conditions and minimizing ischemic damage during transport for transplantation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol](/img/structure/B27605.png)

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)

![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)